2-(2-(2,5-Dihydro-3,4-dimethyl-2,5-dioxo-1H-pyrrol-1-yl)ethoxy)ethyl methacrylate

Photo-crosslinking Quantum Yield Polymer Networks

2-(2-(2,5-Dihydro-3,4-dimethyl-2,5-dioxo-1H-pyrrol-1-yl)ethoxy)ethyl methacrylate (CAS 85419-41-6) is a heterobifunctional monomer that integrates a photochemically active 3,4-dimethylmaleimide (DMI) moiety with a radically polymerizable methacrylate group via a diethylene glycol spacer ,. This architecture distinguishes it from simpler maleimide-methacrylate monomers by providing a balanced hydrophilic–hydrophobic character that enhances solubility and copolymerization compatibility with a broad range of vinyl monomers.

Molecular Formula C14H19NO5
Molecular Weight 281.30 g/mol
CAS No. 85419-41-6
Cat. No. B12693710
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-(2,5-Dihydro-3,4-dimethyl-2,5-dioxo-1H-pyrrol-1-yl)ethoxy)ethyl methacrylate
CAS85419-41-6
Molecular FormulaC14H19NO5
Molecular Weight281.30 g/mol
Structural Identifiers
SMILESCC1=C(C(=O)N(C1=O)CCOCCOC(=O)C(=C)C)C
InChIInChI=1S/C14H19NO5/c1-9(2)14(18)20-8-7-19-6-5-15-12(16)10(3)11(4)13(15)17/h1,5-8H2,2-4H3
InChIKeyBBCPYOJPFVNCMM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(2-(2,5-Dihydro-3,4-dimethyl-2,5-dioxo-1H-pyrrol-1-yl)ethoxy)ethyl methacrylate (CAS 85419-41-6) – Core Identity and Class Differentiation


2-(2-(2,5-Dihydro-3,4-dimethyl-2,5-dioxo-1H-pyrrol-1-yl)ethoxy)ethyl methacrylate (CAS 85419-41-6) is a heterobifunctional monomer that integrates a photochemically active 3,4-dimethylmaleimide (DMI) moiety with a radically polymerizable methacrylate group via a diethylene glycol spacer [1], . This architecture distinguishes it from simpler maleimide-methacrylate monomers by providing a balanced hydrophilic–hydrophobic character that enhances solubility and copolymerization compatibility with a broad range of vinyl monomers [2]. The DMI group enables clean, wavelength-selective [2+2] photodimerization without requiring a separate photoinitiator, while the methacrylate terminus supports controlled radical polymerization techniques such as RAFT and ATRP [3].

Why a Standard Maleimide Methacrylate Cannot Replace CAS 85419-41-6 in Photo-Crosslinkable and Self-Healing Material Designs


The performance of a photo-crosslinkable or thermo-reversible polymer network is highly sensitive to the molecular structure of the pendent maleimide group. Simply substituting CAS 85419-41-6 with a non-methylated maleimide (e.g., N-phenylmaleimide methacrylate) or a shorter-linker analog (e.g., CAS 63729-42-0) leads to significant losses in key functional properties. The 3,4-dimethyl substitution on the maleimide ring sterically and electronically directs the photodimerization toward a clean [2+2] cycloaddition, suppressing detrimental side reactions such as hydrogen abstraction that occur with non-methylated maleimides [1]. Furthermore, the ethoxy-ethyl spacer in CAS 85419-41-6 provides the optimal chain flexibility and hydrophilicity required for efficient segmental motion during network re-formation, a critical parameter for self-healing kinetics that is not replicated by monomers with a simple ethyl linker [2].

Quantitative Performance Benchmarks for CAS 85419-41-6 Against Direct Analogs and In-Class Competitors


Photo-Dimerization Quantum Yield: Dimethylmaleimide vs. Unsubstituted Maleimide

The photodimerization quantum yield (Φ_dim) for N-alkyl-3,4-dimethylmaleimides (the photoactive moiety in CAS 85419-41-6) ranges from 0.01 to 0.5, depending on the solvent and sensitizer [1]. In contrast, unsubstituted maleimide exhibits a photocyclodimerization quantum yield of 0.068 in acetonitrile [2]. The higher achievable Φ_dim of DMI-based monomers enables faster and more efficient crosslinking at equivalent UV doses.

Photo-crosslinking Quantum Yield Polymer Networks

Network Crosslinking Efficiency: Dimethylmaleimide-Functionalized Polymer vs. Conventional Bis-Acrylamide Crosslinker

Polyacrylamide hydrogels formed by photocrosslinking of dimethylmaleimide (DMMI)-functionalized linear chains achieve a crosslinking efficiency exceeding 60% at a polymer concentration of 80 g L⁻¹ [1]. This post-polymerization crosslinking approach yields networks with far greater homogeneity compared to conventional free-radical crosslinking copolymerization of acrylamide with N,N′-methylenebisacrylamide (BIS), which produces networks with significant structural inhomogeneities [2].

Hydrogel Crosslinking Efficiency Rheology

Self-Healing Performance: Oxygen-Containing (Ethoxy-Ethyl) Linker vs. Polar Co-Monomer Linkers

In a systematic study of one-component intrinsic self-healing terpolymers, maleimide methacrylate monomers with three different linkers—MIMA 1, MIMA 2, and MIMA 3—were compared [1]. The study demonstrated that an oxygen-containing linker (analogous to the ethoxy-ethyl spacer in CAS 85419-41-6) provides significantly better healing ability than polar co-monomer linkers [2]. The ethoxy-ethyl spacer enhances chain mobility and facilitates the reversible Diels-Alder crosslinking between maleimide and furan groups, leading to more efficient damage closure.

Self-Healing Diels-Alder Linker Engineering

Copolymerization Compatibility: Methacrylate Reactivity of CAS 85419-41-6 vs. Acrylamide-Based DMI Monomers

CAS 85419-41-6 contains a methacrylate polymerizable group, which exhibits well-characterized reactivity in controlled radical polymerization (RAFT and ATRP) with common co-monomers such as methyl methacrylate (MMA) and butyl acrylate (BA). In contrast, DMI-functionalized acrylamides (e.g., N-[2-(3,4-dimethyl-2,5-dioxo-2,5-dihydro-pyrrol-1-yl)-ethyl]-acrylamide) typically exhibit different reactivity ratios, often requiring extensive re-optimization of polymerization conditions when substituted [1]. The methacrylate backbone of CAS 85419-41-6 allows seamless integration into established poly(meth)acrylate formulations used in photoresists and coatings without altering the copolymerization kinetics.

RAFT Polymerization Copolymerization Monomer Reactivity

Recommended Application Domains for Procuring CAS 85419-41-6 Based on Evidence of Differentiation


Photo-Patternable Hydrogels for 3D Cell Culture and Dynamic Stem Cell Niche Engineering

The high photodimerization quantum yield of the dimethylmaleimide group (Φ_dim up to 0.5) enables spatially resolved, in situ crosslinking of polymer brushes and hydrogels with low UV doses, preserving cell viability during dynamic stiffening or softening experiments [1]. The ethoxy-ethyl spacer provides sufficient hydrophilicity and chain flexibility for aqueous environments, making CAS 85419-41-6 the preferred monomer for building synthetic extracellular matrix mimics where mechanical properties must be modulated with spatiotemporal control [2].

Intrinsic Self-Healing Coatings and Adhesives via Thermo-Reversible Diels-Alder Networks

The oxygen-containing ethoxy-ethyl linker in CAS 85419-41-6 has been demonstrated to promote superior self-healing ability compared to polar co-monomer linkers in maleimide-furan Diels-Alder systems [1]. This monomer is therefore ideally suited for formulating one-component, catalyst-free self-healing coatings where damage closure must occur at moderate temperatures (60–120 °C) without compromising the mechanical integrity of the underlying substrate.

Homogeneous Polymer Networks for Controlled Drug Release and Bioseparation Media

Post-polymerization photocrosslinking of DMI-functionalized polymers yields networks with crosslinking efficiency exceeding 60% and significantly improved homogeneity over conventional free-radical crosslinking [1]. CAS 85419-41-6 is the monomer of choice for fabricating hydrogel membranes and chromatography media where uniform pore size distribution is critical for reproducible molecular weight cut-off and solute transport properties [2].

Deep-UV and Electron-Beam Photoresists Requiring High Thermal Stability

Maleimide-methacrylate copolymers incorporating DMI units exhibit high glass transition temperatures (Tg up to 158 °C for N-phenylmaleimide-styrene analogs) and excellent thermal stability, with degradation resistance up to 320 °C for related maleimide-methacrylate systems [1]. The methacrylate backbone of CAS 85419-41-6 ensures compatibility with industrial photoresist formulations, while the DMI group can serve as a photo-crosslinkable unit for negative-tone patterning, offering enhanced resolution and thermal budget compared to purely acrylate-based resists [2].

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